molecular formula C11H22O3Si B15067267 (S)-3-((tert-Butyldimethylsilyl)oxy)pent-4-enoic acid

(S)-3-((tert-Butyldimethylsilyl)oxy)pent-4-enoic acid

Cat. No.: B15067267
M. Wt: 230.38 g/mol
InChI Key: KWPDEVJZJHRUAE-SECBINFHSA-N
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Description

(S)-3-((tert-Butyldimethylsilyl)oxy)pent-4-enoic acid is an organic compound that features a silyl ether group and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butyldimethylsilyl)oxy)pent-4-enoic acid typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. The reaction conditions often include the use of a base such as imidazole or pyridine to facilitate the silylation process. The reaction is usually carried out in an anhydrous solvent like dichloromethane to prevent hydrolysis of the silyl ether.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of continuous flow reactors to improve efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-Butyldimethylsilyl)oxy)pent-4-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The double bond in the pent-4-enoic acid moiety can be oxidized to form epoxides or diols.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The silyl ether group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing the carboxylic acid to an alcohol.

    Substitution: Tetrabutylammonium fluoride (TBAF) for deprotecting the silyl ether group.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Various functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

(S)-3-((tert-Butyldimethylsilyl)oxy)pent-4-enoic acid is used in a variety of scientific research applications:

    Chemistry: As a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butyldimethylsilyl)oxy)pent-4-enoic acid involves its reactivity due to the presence of the silyl ether and carboxylic acid groups. The silyl ether group can be selectively deprotected under mild conditions, allowing for further functionalization. The carboxylic acid group can participate in various reactions, including esterification and amidation, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (R,E)-4-((tert-Butyldimethylsilyl)oxy)pent-2-enoic acid
  • (S)-3-((tert-Butyldimethylsilyl)oxy)butanoic acid

Uniqueness

(S)-3-((tert-Butyldimethylsilyl)oxy)pent-4-enoic acid is unique due to its specific stereochemistry and the presence of both a silyl ether and a carboxylic acid group. This combination of functional groups allows for selective reactions and makes it a valuable intermediate in the synthesis of complex molecules.

Properties

Molecular Formula

C11H22O3Si

Molecular Weight

230.38 g/mol

IUPAC Name

(3S)-3-[tert-butyl(dimethyl)silyl]oxypent-4-enoic acid

InChI

InChI=1S/C11H22O3Si/c1-7-9(8-10(12)13)14-15(5,6)11(2,3)4/h7,9H,1,8H2,2-6H3,(H,12,13)/t9-/m1/s1

InChI Key

KWPDEVJZJHRUAE-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H](CC(=O)O)C=C

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CC(=O)O)C=C

Origin of Product

United States

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